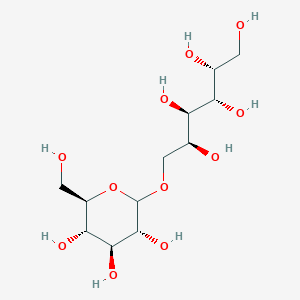
KSCM-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KSCM-5 is a ligand of the sigma receptor.
Wissenschaftliche Forschungsanwendungen
General Circulation Models (GCMs) and Climate Studies
General Circulation Models (GCMs) are crucial in climate change studies and impact assessments. The performance of these models, especially in simulating climate variables, varies significantly across different regions. A study by Abbasian et al. (2019) evaluated the Coupled Model Intercomparison Project phase 5 (CMIP5) GCMs for their effectiveness in simulating temperature and precipitation over Iran. This research is valuable for climate and hydrometeorological studies, aiding water resource planners and managers in selecting appropriate GCMs.
Shared-Memory and Data-Parallel Execution in Computing
Shared-memory and data-parallel programming models are essential paradigms for scientific applications, providing high-level program abstractions and simplifying coding and debugging processes. Zhang & Sun (1999) conducted a study comparing execution patterns in shared-memory models (KSR-1) and data-parallel models (CM-5). This research highlights the differences in execution and overhead patterns between these models and is critical for choosing the appropriate architecture for scientific computations.
Atmospheric General Circulation Model Development
The development of atmospheric general circulation models, such as the GEOS-5 AGCM used in the NASA Global Modeling and Assimilation Office, is crucial for various applications. Molod et al. (2014) detailed changes in parameterizations from the original MERRA reanalysis to the MERRA2 version, showing significant improvements in simulated climate. This model is utilized in different resolutions for a variety of applications, from reanalysis to real-time weather prediction and coupled atmosphere-chemistry simulations.
Impact of Scientist–Teacher Collaborative Models in Education
The collaboration between K-12 teachers and higher education or professional scientists, such as the High Scope Program in Taiwan, has been shown to positively affect students' scientific competency and interest. Shein & Tsai (2015) explored the effects of a scientist–teacher collaborative model (STCM) in high school science curriculum reform, finding significant improvements in students' scientific understanding and interest, demonstrating the value of such collaborations in science education.
Multiprocessor Performance Predictions in Computing
In computing, accurately predicting multiprocessor performance is crucial for efficient application deployment. Xu, Zhang, & Sun (1996) presented a methodology using a graph model and experimental measurements to predict the performance of large applications on parallel architectures. This study is instrumental in understanding performance in shared-memory and data-parallel architectures, helping to optimize computational resources in scientific research.
Eigenschaften
CAS-Nummer |
1415247-18-5 |
|---|---|
Produktname |
KSCM-5 |
Molekularformel |
C24H28N2O2 |
Molekulargewicht |
376.5 |
IUPAC-Name |
3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H28N2O2/c1-19-21-13-6-7-14-22(21)28-23(19)24(27)26(20-11-4-2-5-12-20)18-10-17-25-15-8-3-9-16-25/h2,4-7,11-14H,3,8-10,15-18H2,1H3 |
InChI-Schlüssel |
CTMDNCSJPPQMLF-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C2=CC=CC=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KSCM-5; KSCM 5; KSCM5; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)

![2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester](/img/structure/B608314.png)
![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)




![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)

![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)